- Collagen 1 translation inhibitors and methods of use, World Intellectual Property Organization, , ,

Cas no 941685-08-1 (4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine)

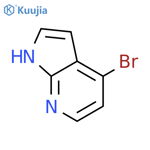

![4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine structure](https://pt.kuujia.com/scimg/cas/941685-08-1x500.png)

941685-08-1 structure

Nome do Produto:4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

N.o CAS:941685-08-1

MF:C13H19BrN2OSi

MW:327.292263269424

MDL:MFCD15529217

CID:835092

PubChem ID:57477561

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Propriedades químicas e físicas

Nomes e Identificadores

-

- 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-

- 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

- 4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyr idine

- 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine (ACI)

- 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

- AS-83403

- DRANOGPOHXHUQP-UHFFFAOYSA-N

- 1H-Pyrrolo[2,3-b]pyridine,4-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

- E80835

- EN300-205620

- 4-BROMO-1-([2-(TRIMETHYLSILYL)ETHOXY]METHYL)-1H-PYRROLO[2,3-B]PYRIDINE

- SCHEMBL101528

- SB13963

- DA-21462

- 941685-08-1

- 2-[(4-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

- CS-0004649

- 4-Bromo-1-[2-(trimethylsilyl)ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine

- 4-bromo-1-[2-(trimethylsilyl)-ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine

- A1-13223

- 4-Bromo-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

-

- MDL: MFCD15529217

- Inchi: 1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3

- Chave InChI: DRANOGPOHXHUQP-UHFFFAOYSA-N

- SMILES: BrC1C2C=CN(C=2N=CC=1)COCC[Si](C)(C)C

Propriedades Computadas

- Massa Exacta: 326.04500g/mol

- Massa monoisotópica: 326.04500g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 18

- Contagem de Ligações Rotativas: 5

- Complexidade: 272

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 27Ų

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0917-250MG |

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |

941685-08-1 | 95% | 250MG |

¥ 1,386.00 | 2023-04-12 | |

| Chemenu | CM333349-1g |

4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |

941685-08-1 | 95%+ | 1g |

$769 | 2024-07-19 | |

| Enamine | EN300-205620-10.0g |

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |

941685-08-1 | 95% | 10.0g |

$1970.0 | 2023-02-22 | |

| eNovation Chemicals LLC | Y1237177-1g |

1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |

941685-08-1 | 95% | 1g |

$775 | 2024-06-06 | |

| Chemenu | CM333349-250mg |

4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |

941685-08-1 | 95%+ | 250mg |

$377 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1237177-100mg |

1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |

941685-08-1 | 95% | 100mg |

$250 | 2024-06-06 | |

| Enamine | EN300-205620-2.5g |

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |

941685-08-1 | 95% | 2.5g |

$863.0 | 2023-09-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0917-500MG |

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |

941685-08-1 | 95% | 500MG |

¥ 2,310.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0917-10G |

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |

941685-08-1 | 95% | 10g |

¥ 17,292.00 | 2023-04-12 | |

| Enamine | EN300-205620-0.25g |

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |

941685-08-1 | 95% | 0.25g |

$357.0 | 2023-09-16 |

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 0 °C

1.2 0 °C → rt; 2 h, rt

1.3 Reagents: Water ; rt

1.2 0 °C → rt; 2 h, rt

1.3 Reagents: Water ; rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt; 72 h, rt

Referência

- Fused-ring heterocyclic compounds as BTK inhibitors, preparation and use in therapy, United Kingdom, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C

1.2 0 °C; 45 min, 0 °C; 0 °C → rt

1.2 0 °C; 45 min, 0 °C; 0 °C → rt

Referência

- Preparation of azetidinylbenzamide, azetidinylpyridinecarboxamide, and azetidinylpyrazinecarboxamide derivatives as JAK kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 0 °C; 2.5 h, rt

1.3 Solvents: Water ; rt

1.2 0 °C; 2.5 h, rt

1.3 Solvents: Water ; rt

Referência

- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt

Referência

- Preparation of pyrido oxazine derivatives as ALK5 inhibitors for the treatment and prevention of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 0 °C; 2.5 h, rt

1.3 Reagents: Water

1.2 0 °C; 2.5 h, rt

1.3 Reagents: Water

Referência

- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 0.5 h, cooled

1.2 1 h, rt

1.2 1 h, rt

Referência

- 2,4,6-Trisubstituted pyrimidine compound as ATR kinase inhibitor, China, , ,

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane

Referência

- Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes, Journal of the American Chemical Society, 2023, 145(5), 3092-3100

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

Referência

- Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 4 h, 0 °C

Referência

- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; < 10 °C; 1 h, < 10 °C; < -5 °C; 1 h, < -5 °C

1.2 < 10 °C; 1.5 h, < 10 °C; 1 h, < 10 °C

1.3 Solvents: Water

1.2 < 10 °C; 1.5 h, < 10 °C; 1 h, < 10 °C

1.3 Solvents: Water

Referência

- Preparation of azetidine derivatives for treating JAK-related diseases, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 0 °C; 2.5 h, rt

1.2 0 °C; 2.5 h, rt

Referência

- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Acetonitrile ; 0 °C → 25 °C; 12 h, 25 °C

Referência

- Preparation of Nek7 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 4 h, 0 °C

Referência

- Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases, United States, , ,

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 10 °C; 2 h, 10 °C

Referência

- Preparation of tetrahydropyrido[4,3-d]pyrimidine as ATR kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 20 min, rt; rt → 0 °C

1.2 0 °C → rt; 16 h, rt

1.2 0 °C → rt; 16 h, rt

Referência

- Pyrazoles as casein kinase 1 delta modulators and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 0 °C → 25 °C; 12 h, 25 °C

Referência

- Preparation of substituted phenyl heterocyclyl ureas and their use in the targeted NEK7 inhibition for modulation of the NLRP3 inflammasome, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 0 °C; 2.5 h, rt

1.2 0 °C; 2.5 h, rt

Referência

- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-indazoles as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 2 h, rt

Referência

- Rapid access to 2-substituted bicyclo[1.1.1]pentanes, ChemRxiv, 2022, 1, 1-8

Synthetic Routes 20

Condições de reacção

1.1 Reagents: 1H-Pyrrole , Sodium hydride Solvents: Dimethylformamide ; 2 min, 0 °C; 5 min, 0 °C → rt; 0 °C

1.2 Solvents: Dimethylformamide ; 2 min, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Dimethylformamide ; 2 min, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt

1.3 Reagents: Water ; rt

Referência

- Heterocycles as factor XIIa inhibitors and their preparation, World Intellectual Property Organization, , ,

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Raw materials

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Preparation Products

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Literatura Relacionada

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

941685-08-1 (4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine) Produtos relacionados

- 1782597-80-1(3-(3-Ethyloxetan-3-yl)propanoic acid)

- 1360-76-5(Ranaconitine)

- 1504056-38-5(2-5-(trifluoromethyl)furan-2-ylmorpholine)

- 2228551-34-4(methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate)

- 1806885-59-5(Methyl 3-(difluoromethyl)-4-hydroxy-5-methoxypyridine-2-carboxylate)

- 2679811-98-2((2R)-3-hydroxy-3-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)

- 1001785-86-9(1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one)

- 1261015-09-1(N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)

- 1804223-78-6(Methyl 4-amino-3-(3-bromopropyl)benzoate)

- 841278-72-6(4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo3,4-dpyrimidine-2,5-dione)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:941685-08-1)4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

Pureza:99%/99%/99%

Quantidade:100mg/250mg/1g

Preço ($):208.0/346.0/707.0